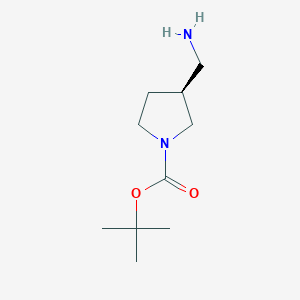
(S)-1-Boc-3-(aminomethyl)pyrrolidine
Übersicht
Beschreibung
“(S)-1-Boc-3-(aminomethyl)pyrrolidine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Specific synthesis methods for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” are not available in the retrieved data.Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .Physical And Chemical Properties Analysis
Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents . Specific physical and chemical properties for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Enantioselective Syntheses
- Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved using (S)-1-Boc-3-(aminomethyl)pyrrolidine. This process involves treatment with s-BuLi/(−)-sparteine in specific solvents, yielding significant enantiomeric excesses (Wu, Lee, & Beak, 1996).
Iron Catalysed Cross-coupling Reactions
- The compound is used in iron-catalyzed cross-coupling reactions, followed by ring-closing metathesis and hydrogenation, to prepare a series of 3-substituted N-Boc protected pyrrolidines (Østergaard, Pedersen, Skjaerbaek, Vedsø, & Begtrup, 2002).
Construction of Heterocycles and Tryptamines
- N-Boc anilines are converted into various heterocycles and tryptamines through a sequence involving t-BuLi induced ortho-metalation/LaCl(3).2LiCl metal exchange, reaction with N-Boc pyrrolidin-3-one, and decarboxylative fragmentation (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).
Organocatalysts in Asymmetric Michael Addition Reactions
- Pyrrolidine-based chiral pyridinium ionic liquids (ILs) developed from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine are used as recyclable and efficient organocatalysts for asymmetric Michael addition reactions of ketones to nitroolefins (Ni, Zhang, & Headley, 2008).
Partial Reduction of Pyrroles
- The partial reduction of N-Boc pyrroles, using (S)-1-Boc-3-(aminomethyl)pyrrolidine, provides stereoselective routes to disubstituted pyrrolines and is key in the synthesis of various natural products (Donohoe & Thomas, 2007).
Synthesis of Key Intermediates in Pharmaceutical Products
- A novel synthetic route for key intermediates in pharmaceutical products like gemifloxacin is based on the chemoselective hydrogenation of 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (Noh et al., 2004).
Asymmetric Deprotonation Studies
- Asymmetric deprotonation of N-Boc-pyrrolidine and its derivatives is studied for applications in alkaloid syntheses, demonstrating the potential in creating various biologically active compounds (Bailey, Beak, Kerrick, Ma, & Wiberg, 2002).
Safety And Hazards
Zukünftige Richtungen
Pyrrolidine and its derivatives have shown promise in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363899 | |
| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-(aminomethyl)pyrrolidine | |
CAS RN |
199175-10-5 | |
| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

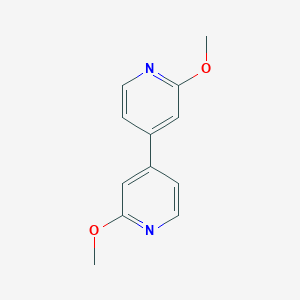
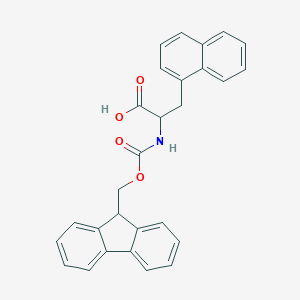
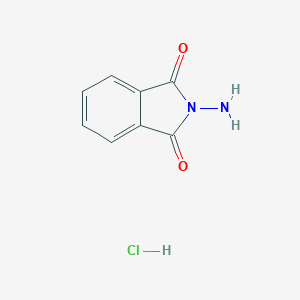
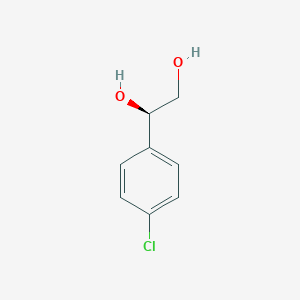
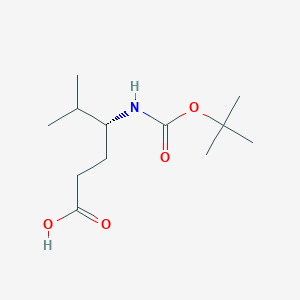
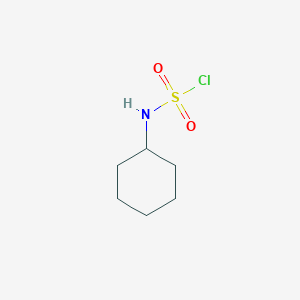
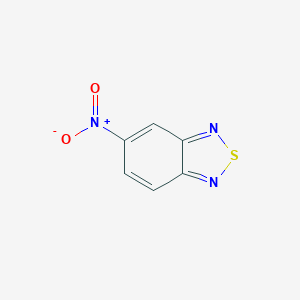
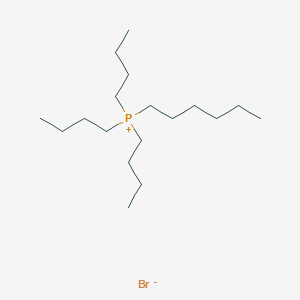
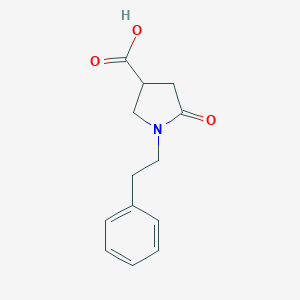
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)
![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
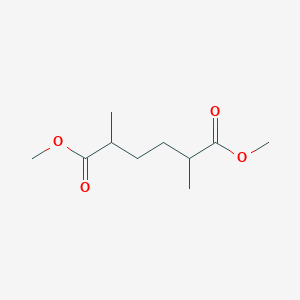
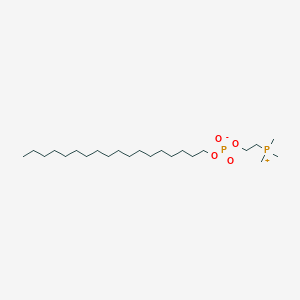
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)